2,7-Dioxaspiro[4.4]nonane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dioxaspiro[4.4]nonane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-3-7(6(9)11-5)1-2-10-4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAOMOXYUFPORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,7-Dioxaspiro[4.4]nonane-1,3-dione involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid. This reaction proceeds smoothly under mild conditions, yielding the desired product in high quantities . Another method involves the condensation of two molecules of γ-hydroxy carboxylic acids in the presence of sodium ethoxide, followed by decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, especially the gold(I)-catalyzed cyclization due to its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the lactone groups into hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
2,7-Dioxaspiro[4.4]nonane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in the design of biologically active molecules.
Industry: It is used in the production of polymers and as a curing agent for epoxy resins
Mechanism of Action
The mechanism of action of 2,7-Dioxaspiro[4.4]nonane-1,3-dione involves its interaction with various molecular targets and pathways. The lactone groups in the compound can undergo hydrolysis to form carboxylic acids, which can then interact with biological molecules. The spiro structure also allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2,7-dioxaspiro[4.4]nonane-1,3-dione, highlighting structural variations, synthesis routes, and functional properties:
Pharmacological and Physicochemical Comparisons
- Anticonvulsant Activity: Azaspiro derivatives demonstrate superior anticonvulsant profiles compared to oxaspiro analogs. For instance, 2-azaspiro[4.4]nonane-1,3-dione derivatives exhibit protective indices (TD₅₀/ED₅₀) >4.5 in rodent models, whereas oxaspiro compounds lack significant activity .
- Fsp3 and LogP Correlations: Spirocyclic diones with high Fsp3 values (>0.5) show improved solubility and bioavailability. For example, pyridazinone derivatives derived from 2-oxaspiro[4.4]nonane-1,3-dione exhibit logP values <2.0, ideal for CNS penetration .
Key Research Findings
- Synthetic Efficiency: Cyclization with acetyl chloride yields spirocyclic anhydrides (e.g., 2-oxaspiro[4.4]nonane-1,3-dione) in higher purity (>90%) compared to acetic anhydride . Gold(I) catalysis enables regioselective synthesis of diarylidene derivatives (e.g., 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione) under mild conditions .
- Thermal Stability: Unsubstituted spiro diones (e.g., this compound) decompose above 200°C, while halogenated analogs show enhanced stability .
Biological Activity
2,7-Dioxaspiro[4.4]nonane-1,3-dione is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a complex spiro structure that contributes to its reactivity and interaction with biological systems. The compound features two carbonyl groups and an ether linkage, which are critical for its biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C7H8O4 |
| SMILES | C1COCC12CC(=O)OC2=O |
| InChI | InChI=1S/C7H8O4/c8-5-3-7(6(9)11-5)1-2-10-4-7/h1-4H2 |
| InChIKey | SVAOMOXYUFPORO-UHFFFAOYSA-N |
Biological Activity
Research has indicated that this compound exhibits various biological activities:
1. Anticancer Properties
Recent studies have highlighted the potential of dioxaspiro compounds in cancer therapy. For instance, derivatives of 2,7-dioxaspiro[4.4]nonane have shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effective inhibition of bacterial growth, indicating potential applications in medicinal chemistry for developing new antibiotics.
3. Enzyme Inhibition
Research indicates that 2,7-dioxaspiro[4.4]nonane derivatives can act as inhibitors of certain enzymes involved in metabolic pathways. This action may be beneficial in regulating metabolic disorders or diseases linked to enzyme overactivity.
Case Studies
Several case studies have investigated the biological activity of 2,7-dioxaspiro[4.4]nonane derivatives:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that specific derivatives exhibited IC50 values in the low micromolar range against cancer cell lines (e.g., MCF-7 and HeLa). The study emphasized the importance of functional group modifications on the efficacy of these compounds .
- Antimicrobial Efficacy : Another research article explored the antimicrobial activity of 2,7-dioxaspiro[4.4]nonane derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for various strains .
The biological activity of 2,7-dioxaspiro[4.4]nonane is believed to stem from its ability to interact with biomolecules through hydrogen bonding and hydrophobic interactions. The carbonyl groups may participate in forming transient complexes with enzymes or receptors, altering their activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the stereoselective synthesis of 2,7-Dioxaspiro[4.4]nonane-1,3-dione?
- Methodological Answer : The synthesis often involves cyclization reactions using chiral auxiliaries. For example, 2-oxaspiro[4.4]nonane-1,3-dione derivatives can be synthesized via the reaction of a spiro-dione precursor (e.g., compound XXVI) with a chiral auxiliary like 4(S)-isopropyloxazolidin-2-one in the presence of BuLi in THF, followed by benzyl ester protection . Stereochemical control is achieved through temperature-sensitive cyclization and chiral induction agents.
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming spiro connectivity and stereochemistry. Complementary techniques include NMR (e.g., H-H COSY, HMBC) to resolve substituent positions and electronic circular dichroism (ECD) for chiral centers. For example, natural spiro-diones isolated from Magnolia grandiflora were validated via X-ray diffraction and ECD calculations .
Q. What preclinical models are used to evaluate the anticonvulsant activity of spiro-dione derivatives?
- Methodological Answer : The maximal electroshock seizure (MES) and pentylenetetrazole-induced seizure (scPTZ) tests are standard. Activity is quantified using ED values (effective dose for 50% protection). For instance, N-substituted 2-aza-spiro[4.4]nonane-1,3-dione derivatives showed ED values ranging from 14.18 to 33.64 mg/kg in MES models .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed for spiro-dione anticonvulsants?
- Methodological Answer : SAR employs computational tools (e.g., semiempirical methods, CLOGP for lipophilicity) and systematic substituent variation. The Topliss decision tree and Craig plot analyses optimize substituent selection. For example, 2,4-disubstituted analogs showed enhanced activity correlated with increasing τ values (steric parameters), while 2-substituted analogs lacked such trends .
Q. How can contradictions in SAR data for substituent effects be resolved?
- Methodological Answer : Discrepancies arise from differing substituent positions (e.g., 2- vs. 2,4-substitution). Multivariate analysis, such as Hansch-Fujita models, can disentangle electronic, steric, and hydrophobic contributions. Inactive N-benzyl analogs (e.g., compound 10) versus active N-benzyloxy derivatives (e.g., 2a) highlight the critical role of oxygen positioning in hydrogen bonding .
Q. What role does stereochemistry play in the biological activity and synthesis of spiro-diones?
- Methodological Answer : Stereochemistry dictates receptor binding and metabolic stability. For instance, (R)-configured spiro-diones exhibit higher activity due to optimized interactions with neuronal targets. Stereoselective synthesis via chiral auxiliaries (e.g., 4(S)-isopropyloxazolidin-2-one) ensures enantiopurity, as seen in intermediates for herpes ribonucleotide reductase inhibitors .
Q. How are spiro-diones isolated from natural sources, and what challenges exist in structural elucidation?
- Methodological Answer : Bioassay-guided fractionation of plant extracts (e.g., Magnolia grandiflora) coupled with HPLC-MS isolates spiro-diones. Challenges include low abundance and stereoisomer discrimination. ECD spectroscopy and single-crystal X-ray diffraction resolve absolute configurations, as demonstrated for magrandate A, a novel C18 homogemarane SL .
Q. How do structural variations (e.g., oxa vs. aza substitutions) impact physicochemical properties and bioactivity?
- Methodological Answer : Replacing oxygen with nitrogen (aza analogs) alters logP, solubility, and hydrogen-bonding capacity. For example, 2-azaspiro[4.4]nonane-1,3-dione derivatives exhibit higher logP (∼2.5) than oxa analogs, enhancing blood-brain barrier permeability. Activity shifts from antimicrobial (oxa) to anticonvulsant (aza) profiles highlight scaffold-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
